4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid
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Overview
Description
4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is a complex organic compound with a unique structure that includes a pyrazoloquinoline core and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinoline core, followed by the introduction of the phenoxyacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylboronic acid: Another similar compound with boronic acid functionality.
Uniqueness
4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is unique due to its specific combination of a pyrazoloquinoline core and phenoxyacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25N3O7 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H25N3O7/c1-34-19-8-5-14(11-20(19)35-2)15-9-17-23(18(30)10-15)22(24-25(27-17)28-29-26(24)33)13-3-6-16(7-4-13)36-12-21(31)32/h3-8,11,15,22H,9-10,12H2,1-2H3,(H,31,32)(H3,27,28,29,33)/t15-,22-/m0/s1 |
InChI Key |
AGLNUSGHYFNIMW-NYHFZMIOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=C(C=C5)OCC(=O)O)C(=O)C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=C(C=C5)OCC(=O)O)C(=O)C2)OC |
Origin of Product |
United States |
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